
6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C34H28BrN3O5 and its molecular weight is 638.518. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Heterocyclic compounds, including those with pyrazoline and quinoline structures, have been reported to possess significant antimicrobial activity. For instance, Raval, Desai, and Desai (2012) described the microwave synthesis of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, which were evaluated for their antimicrobial activity, demonstrating the potential of such compounds in combating microbial infections (Raval et al., 2012). Similarly, Kumar, Fernandes, and Kumar (2016) synthesized novel substituted pyrazoline incorporated 2-Quinolones and evaluated them for antioxidant activity and cytotoxicity against Ehrlich Ascites Carcinoma cells (Kumar et al., 2016).
Antioxidant and Anticancer Activities
Research by Sarveswari, Vijayakumar, Siva, and Priya (2014) on the synthesis of 4-hydroxy-2(1H)-quinolone derived chalcones and pyrazolines revealed their antimicrobial and in silico antimalarial evaluations. Some compounds exhibited potent antimalarial activity, suggesting their use in the development of new antimalarial agents (Sarveswari et al., 2014). Another study highlighted the antibacterial activity of pyrazol-1-ylquinoxalin-2(1H)-one derivatives, indicating their potential as antimicrobial agents (Ajani et al., 2009).
Synthesis and Characterization
Zen, Chen, and Liu (2012) discussed the synthesis and structure characterization of thiazolyl-pyrazoline derivatives bearing a quinoline moiety, providing insights into the structural aspects of these compounds (Zen et al., 2012). Wang and Shi (2012) reported the three-component one-pot synthesis of pyrazolo[3,4-b]quinolin-5(6H)-one derivatives in aqueous media, demonstrating a novel and environmentally friendly synthesis method (Wang & Shi, 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one' involves the synthesis of the pyrazole ring, followed by the synthesis of the quinoline ring, and finally the attachment of the bromine and phenyl groups.", "Starting Materials": [ "3,4,5-trimethoxybenzaldehyde", "phenylhydrazine", "ethyl acetoacetate", "4-bromoaniline", "benzaldehyde", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "acetic acid", "palladium on carbon", "bromine" ], "Reaction": [ "Step 1: Synthesis of 5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole", "a. Mix 3,4,5-trimethoxybenzaldehyde and phenylhydrazine in ethanol and reflux for 4 hours.", "b. Add sulfuric acid to the reaction mixture and reflux for an additional 2 hours.", "c. Cool the reaction mixture and filter the resulting solid.", "d. Recrystallize the solid from ethanol to obtain 5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole.", "Step 2: Synthesis of 6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one", "a. Mix ethyl acetoacetate, 4-bromoaniline, and sodium acetate in acetic acid and reflux for 4 hours.", "b. Cool the reaction mixture and filter the resulting solid.", "c. Mix the solid with benzaldehyde and acetic anhydride and reflux for 2 hours.", "d. Cool the reaction mixture and filter the resulting solid.", "e. Mix the solid with 5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole and sodium hydroxide in ethanol and reflux for 4 hours.", "f. Cool the reaction mixture and filter the resulting solid.", "g. Mix the solid with palladium on carbon and hydrogen gas in ethanol and reflux for 2 hours.", "h. Cool the reaction mixture and filter the resulting solid.", "i. Mix the solid with bromine in acetic acid and reflux for 2 hours.", "j. Cool the reaction mixture and filter the resulting solid.", "k. Recrystallize the solid from ethanol to obtain 6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one." ] } | |
CAS-Nummer |
327039-15-6 |
Produktname |
6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one |
Molekularformel |
C34H28BrN3O5 |
Molekulargewicht |
638.518 |
IUPAC-Name |
6-bromo-4-phenyl-3-[3-phenyl-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrazol-5-yl]-1H-quinolin-2-one |
InChI |
InChI=1S/C34H28BrN3O5/c1-41-28-16-22(17-29(42-2)32(28)43-3)34(40)38-27(20-10-6-4-7-11-20)19-26(37-38)31-30(21-12-8-5-9-13-21)24-18-23(35)14-15-25(24)36-33(31)39/h4-18,27H,19H2,1-3H3,(H,36,39) |
InChI-Schlüssel |
XZKWKOUFRFHZHS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




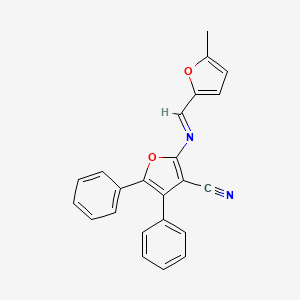
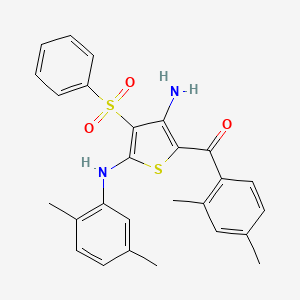
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2775104.png)
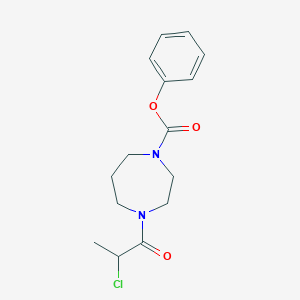
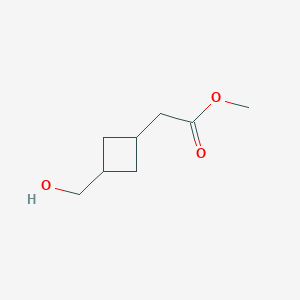

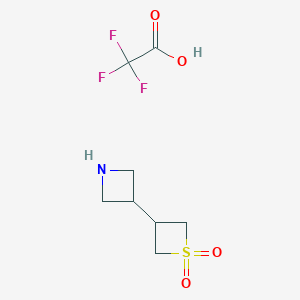
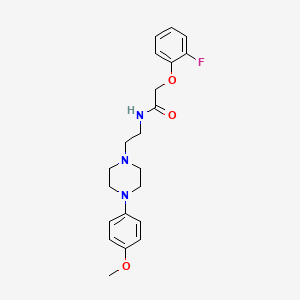

![N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2775118.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2775121.png)
